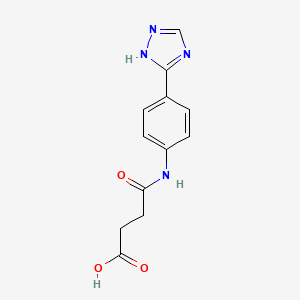
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- is a compound that features a succinanilic acid moiety linked to a 1H-1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. The presence of the 1H-1,2,4-triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new pharmaceuticals and other functional materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- typically involves the formation of the 1H-1,2,4-triazole ring followed by its attachment to the succinanilic acid moiety. One common method for synthesizing 1H-1,2,4-triazole derivatives involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or other suitable solvents for several hours.
Industrial Production Methods
Industrial production of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways . The compound’s ability to interact with various biological targets makes it a versatile tool in medicinal chemistry and drug discovery.
相似化合物的比较
Similar Compounds
1H-1,2,4-Triazole: A basic triazole ring structure used in various pharmaceuticals.
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: A compound with similar structural features but different biological activities.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with applications in anticancer research.
Uniqueness
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- is unique due to the combination of the succinanilic acid moiety and the 1H-1,2,4-triazole ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
4922-55-8 |
|---|---|
分子式 |
C12H12N4O3 |
分子量 |
260.25 g/mol |
IUPAC 名称 |
4-oxo-4-[4-(1H-1,2,4-triazol-5-yl)anilino]butanoic acid |
InChI |
InChI=1S/C12H12N4O3/c17-10(5-6-11(18)19)15-9-3-1-8(2-4-9)12-13-7-14-16-12/h1-4,7H,5-6H2,(H,15,17)(H,18,19)(H,13,14,16) |
InChI 键 |
KAXIIMZTKRDYBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=NN2)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


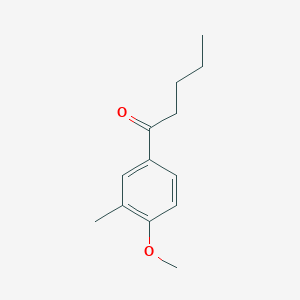

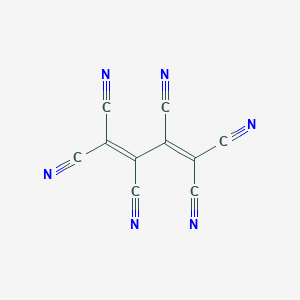

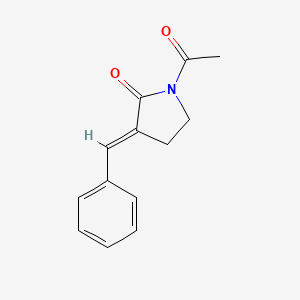

![N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14739977.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one](/img/structure/B14739983.png)
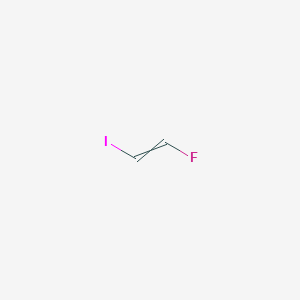
![Benzamide,n-[(4-aminophenyl)sulfonyl]-2-hydroxy-](/img/structure/B14739995.png)
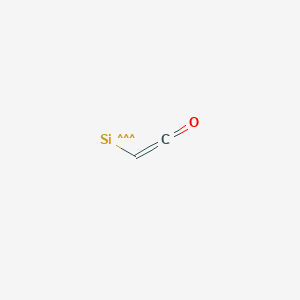
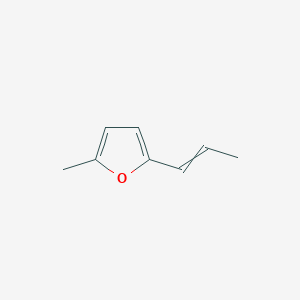
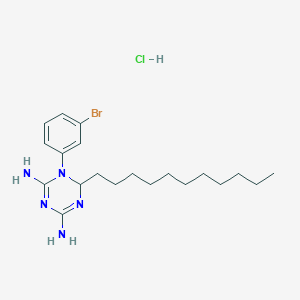
![N-[(3-Chloro-4-fluoro-phenyl)carbamoylmethyl]adamantane-1-carboxamide](/img/structure/B14740017.png)
